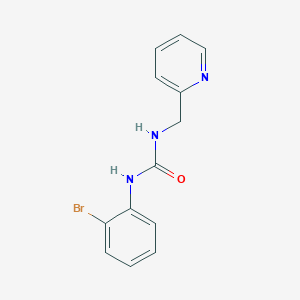
N-(2-bromophenyl)-N'-(2-pyridinylmethyl)urea
Vue d'ensemble
Description
N-(2-bromophenyl)-N'-(2-pyridinylmethyl)urea is a compound of interest in organic chemistry due to its unique structure and potential applications in various fields. This compound, like others in the urea derivative category, exhibits a range of chemical and physical properties that have made it the subject of numerous studies.
Synthesis Analysis
The synthesis of N-(2-bromophenyl)-N'-(2-pyridinylmethyl)urea derivatives involves one-pot reactions from halogenated anilines and triphosgene, leading to the formation of intermediate isocyanates, which then react with substituted anilines to produce the desired urea compounds (Liu He-qin, 2010). Advanced techniques, such as microwave-assisted synthesis, have been employed for the efficient and high-yield production of similar urea derivatives (K. Motevalli, Z. Yaghoubi, R. Mirzazadeh, 2012).
Molecular Structure Analysis
Crystal structure analysis using single-crystal X-ray diffraction has provided insights into the molecular conformation and intermolecular interactions of N-(2-bromophenyl)-N'-(2-pyridinylmethyl)urea derivatives. Studies have shown that these compounds can exhibit complex solid-state structures due to the diverse orientations of their functional groups and the formation of hydrogen bond interactions (Suresh Kumar et al., 2000).
Chemical Reactions and Properties
N-(2-bromophenyl)-N'-(2-pyridinylmethyl)urea derivatives undergo various chemical reactions, including solvolysis in the presence of metal ions like Cu(II), which leads to the cleavage of the N-C=O bond and the formation of complexes with bis(2-picolyl)amine (Mei-Ni Belzile, A. A. Neverov, R. Brown, 2014). This reactivity highlights the compound's potential in synthetic chemistry and material science applications.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c14-11-6-1-2-7-12(11)17-13(18)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMLIULDGGFIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(pyridin-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-methoxybenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4542790.png)
![4-butyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4542803.png)
![1-(6-methyl-2-pyridinyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4542804.png)
![6-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4542805.png)
![N-ethyl-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B4542810.png)

![6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4542813.png)
![2-[(cyanomethyl)thio]-4-(2-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4542816.png)
![2-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4542822.png)
![N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4542830.png)
![5-(4-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4542838.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(5-chloro-2-thienyl)acrylonitrile](/img/structure/B4542847.png)
![N-[4-(acetylamino)phenyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4542855.png)
